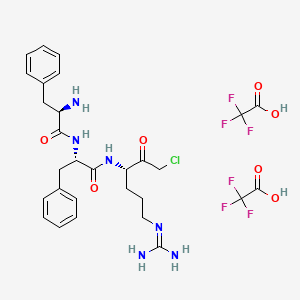

PPACKII (trifluoroacetate salt)

Descripción

Propiedades

IUPAC Name |

(2R)-2-amino-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClN6O3.2C2HF3O2/c26-16-22(33)20(12-7-13-30-25(28)29)31-24(35)21(15-18-10-5-2-6-11-18)32-23(34)19(27)14-17-8-3-1-4-9-17;2*3-2(4,5)1(6)7/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H4,28,29,30);2*(H,6,7)/t19-,20+,21+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMDQRDDGVKUMG-WOSURGFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35ClF6N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PPACKII Trifluoroacetate Salt

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of D-Phe-Phe-Arg-chloromethylketone (PPACKII) trifluoroacetate salt, a potent and irreversible inhibitor of specific serine proteases. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanism of action, chemical properties, and practical applications of PPACKII, grounding all claims in authoritative scientific literature.

Introduction: Understanding the Significance of PPACKII

PPACKII, chemically known as H-D-Phe-Phe-Arg-Chloromethyl Ketone, is a synthetic peptide derivative that serves as a highly specific and irreversible inhibitor of plasma and glandular kallikreins.[1][2][3] Kallikreins are a subgroup of serine proteases with diverse physiological roles, and their dysregulation has been implicated in various pathological processes, including inflammation, blood pressure regulation, and cancer.[3] Consequently, kallikreins have emerged as significant biomarkers and therapeutic targets.[3] The ability of PPACKII to potently and specifically inactivate these enzymes makes it an invaluable tool for elucidating the function of kallikrein-mediated pathways and for the development of novel therapeutic strategies.

Chemical Profile and Handling

PPACKII is typically supplied as a trifluoroacetate (TFA) salt, a common counter-ion resulting from the high-performance liquid chromatography (HPLC) purification process used in peptide synthesis.[4] The TFA salt form generally enhances the stability and solubility of the peptide.

Table 1: Physicochemical Properties of PPACKII Trifluoroacetate Salt

| Property | Value | Reference(s) |

| Common Name | H-D-Phe-Phe-Arg-Chloromethyl Ketone | [5] |

| Synonym | PPACKII | [1] |

| CAS Number | 74392-49-7 | [2][5] |

| Molecular Formula | C₂₅H₃₃ClN₆O₃ • 2C₂HF₃O₂ | [1][5] |

| Molecular Weight | 729.1 g/mol | [2][5] |

| Appearance | Off-white to crystalline solid | [1][6] |

| Purity | ≥95% (HPLC) | [1][2] |

| Solubility | Water (100 mg/mL), DMF (30 mg/mL), DMSO (30 mg/mL), Ethanol (30 mg/mL), PBS pH 7.2 (10 mg/mL) | [1][5][6] |

| Storage | Store at 2-8°C. For long-term storage, -20°C is recommended. | [1][5] |

The Core Mechanism: Irreversible Covalent Inhibition

The inhibitory action of PPACKII is a classic example of affinity labeling, where the inhibitor mimics the natural substrate of the target enzyme to gain access to the active site, and then forms a stable covalent bond with a key catalytic residue, leading to irreversible inactivation.

Substrate Mimicry and Active Site Targeting

The peptide sequence of PPACKII, D-Phe-Phe-Arg, is designed to be recognized by trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to basic amino acid residues like arginine (Arg) or lysine. The arginine residue of PPACKII directs the inhibitor to the S1 binding pocket of the enzyme, which is typically deep and negatively charged to accommodate the positively charged side chain of arginine.

Covalent Bond Formation: The Role of the Chloromethylketone

The irreversible nature of PPACKII's inhibition stems from the reactive chloromethylketone (CMK) moiety.[7][8] The active site of a serine protease, such as kallikrein, contains a catalytic triad composed of serine (Ser), histidine (His), and aspartate (Asp) residues. The mechanism of inactivation proceeds as follows:

-

Initial Binding: The PPACKII molecule binds to the active site of the kallikrein in a substrate-like manner.

-

Nucleophilic Attack: The histidine residue of the catalytic triad acts as a general base, abstracting a proton from the hydroxyl group of the serine residue. This enhances the nucleophilicity of the serine oxygen.

-

Alkylation: The activated serine oxygen would normally attack the carbonyl carbon of a substrate's scissile bond. However, in the case of PPACKII, the imidazole side chain of the active site histidine residue performs a nucleophilic attack on the methylene carbon of the chloromethylketone group.

-

Irreversible Adduct: This attack displaces the chloride ion and results in the formation of a stable, covalent alkyl-enzyme bond between the inhibitor and the histidine residue.[7] This covalent modification permanently blocks the active site, rendering the enzyme catalytically inactive.

Diagram 1: Mechanism of Irreversible Inhibition by PPACKII

Caption: Covalent inactivation of kallikrein by PPACKII.

Target Specificity and Broader Reactivity

While PPACKII is a potent and specific inhibitor of plasma and glandular kallikreins, it is important to recognize that its substrate mimicry allows it to inhibit other trypsin-like serine proteases.[1][3][6] Its activity is not limited to kallikreins, and it has been reported to inactivate other enzymes, including:

-

Human Hageman Factor (Factor XII): Inactivated at a concentration of 5.3 μM.[3][6]

-

Thrombin: The closely related compound PPACK (D-Phe-Pro-Arg-chloromethylketone) is an extremely potent and selective irreversible inhibitor of thrombin.[9][10] Given the structural similarity, PPACKII can also exhibit inhibitory activity against thrombin.

-

Tissue Plasminogen Activator (rt-PA): The related PPACK has been shown to inhibit the binding of rt-PA to plasma protease inhibitors.[9][11]

This broader reactivity is a critical consideration in experimental design, and appropriate controls should be employed to ensure that observed effects are attributable to the inhibition of the intended kallikrein target.

Experimental Protocols and Applications

Preparation of PPACKII Stock Solution

Proper preparation and storage of the inhibitor are crucial for obtaining reproducible experimental results.

Methodology:

-

Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the solid PPACKII trifluoroacetate salt in a suitable solvent such as sterile water, PBS (pH 7.2), or DMSO to a desired stock concentration (e.g., 10 mM).[1][6] Note the high solubility in water (100 mg/mL).[1]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, divide the reconstituted stock solution into smaller, single-use aliquots.

-

Storage: Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 2 months when stored under these conditions.[1][12]

In Vitro Kallikrein Inhibition Assay

This protocol outlines a general workflow for assessing the inhibitory potential of PPACKII against a purified kallikrein enzyme using a chromogenic or fluorogenic substrate.

Methodology:

-

Reaction Setup: In a 96-well microplate, prepare reaction mixtures containing an appropriate assay buffer (e.g., Tris-HCl, pH 8.0), the purified kallikrein enzyme at a fixed concentration, and varying concentrations of PPACKII. Include a control well with no inhibitor.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes). This allows the irreversible inhibitor to bind to and inactivate the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate specific for kallikrein.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the remaining active enzyme concentration.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate as a function of the PPACKII concentration to determine parameters such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram 2: Workflow for an In Vitro Inhibition Assay

Caption: General experimental workflow for a kallikrein inhibition assay.

Key Research Applications

The potent and specific inhibitory action of PPACKII has led to its use in a variety of research contexts:

-

Proteolysis Prevention: It has been used to prevent the proteolysis of apolipoprotein B-100 in plasma samples treated with dextran sulfate.[3][6]

-

Metabolism Studies: PPACKII is used to inhibit the cleavage of atrial natriuretic peptide (ANP) by kallikreins, allowing for more accurate studies of ANP metabolism.[1][12]

-

Anticoagulation: The related inhibitor, PPACK, is used as an alternative anticoagulant to heparin for blood gas and electrolyte analyses, as it does not interfere with ionized calcium measurements.[13] PPACKII's similar activity profile suggests potential utility in this area as well.

Conclusion

PPACKII trifluoroacetate salt is a powerful research tool that functions as a potent, specific, and irreversible inhibitor of glandular and plasma kallikreins. Its mechanism of action relies on substrate mimicry to target the active site of these serine proteases, followed by the formation of a stable covalent bond via its chloromethylketone moiety. This effectively and permanently inactivates the enzyme. A thorough understanding of its chemical properties, mechanism, and potential for off-target effects is essential for its effective use in elucidating the complex roles of kallikreins in health and disease.

References

-

Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors. PubMed Central. [Link]

-

PPACK-thrombin is a noncompetitive inhibitor of alpha-thrombin binding to human platelets. PubMed. [Link]

-

Evaluation of the thrombin inhibitor D-phenylalanyl-L-prolyl-L-arginine chloromethylketone (PPACK) with the factor Xa inhibitor 1,5-dansyl-L-glutamyl-L-glycyl-L-arginine chloromethylketone (GGACK) as anticoagulants for critical care clinical chemistry specimens. PubMed. [Link]

-

Interruption of acute platelet-dependent thrombosis by the synthetic antithrombin D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone. PMC - NIH. [Link]

-

phenylalanyl-prolyl-arginine-chloromethyl ketone (definition). REFERENCE.md. [Link]

-

D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK): alternative anticoagulant to heparin salts for blood gas and electrolyte specimens. PubMed. [Link]

-

Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. ScienceDirect. [Link]

-

D-Phe-Pro-Arg-chloromethylketone: its potential use in inhibiting the formation of in vitro artifacts in blood collected during tissue-type plasminogen activator thrombolytic therapy. PubMed. [Link]

Sources

- 1. PPACK II, Trifluoroacetate Salt [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. apexbt.com [apexbt.com]

- 4. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agscientific.com [agscientific.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reference.md [reference.md]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. D-Phe-Pro-Arg-chloromethylketone: its potential use in inhibiting the formation of in vitro artifacts in blood collected during tissue-type plasminogen activator thrombolytic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PPACK II trifluoroacetate salt ≥95% (HPLC), solid, kallikrein inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 13. D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK): alternative anticoagulant to heparin salts for blood gas and electrolyte specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biochemical Properties of PPACKII Trifluoroacetate Salt

This guide provides a comprehensive technical overview of D-phenylalanyl-L-phenylalanyl-L-arginine chloromethyl ketone trifluoroacetate salt, commonly known as PPACKII. Designed for researchers, scientists, and professionals in drug development, this document delves into the core biochemical properties, mechanism of action, and practical applications of this potent enzyme inhibitor.

Introduction: Distinguishing PPACKII as a Selective Kallikrein Inhibitor

PPACKII (H-D-Phe-Phe-Arg-CH₂Cl) is a synthetic peptide derivative that functions as a potent, specific, and irreversible inhibitor of glandular and plasma kallikreins. It is crucial to distinguish PPACKII from the structurally similar and more widely known thrombin inhibitor, D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK). While both are chloromethyl ketone derivatives, the substitution of proline with phenylalanine in PPACKII significantly alters its inhibitory specificity, directing it towards kallikreins over thrombin.

Kallikreins are a subgroup of serine proteases that play critical roles in various physiological and pathological processes, including inflammation, blood pressure regulation, and coagulation. The dysregulation of kallikrein activity is implicated in diseases such as hereditary angioedema. Therefore, specific inhibitors like PPACKII are invaluable tools for studying the function of these enzymes and for the potential development of therapeutic agents.

The trifluoroacetate (TFA) salt form of PPACKII is a common consequence of its synthesis via solid-phase peptide synthesis (SPPS) and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid is used as a mobile phase modifier. While generally considered a biochemically acceptable counter-ion, researchers should be aware that residual TFA can potentially influence cellular assays and the physicochemical properties of the peptide.

Physicochemical and Handling Properties

A summary of the key physicochemical properties of PPACKII trifluoroacetate salt is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Formula | C₂₅H₃₃ClN₆O₃ • 2CF₃COOH | [1] |

| Molecular Weight | 729.1 g/mol | [1] |

| Appearance | Crystalline solid | |

| Purity | Typically ≥95% by HPLC | |

| Solubility | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) | [1] |

| Storage | Store at -20°C. Stock solutions can be aliquoted and frozen. |

Expert Insight: When preparing stock solutions, it is advisable to use a high-quality anhydrous solvent like DMSO or DMF. For aqueous buffers such as PBS, ensure the pH is near neutral (pH 7.2) to maintain the stability of the compound. Due to the chloromethyl ketone moiety, PPACKII is susceptible to hydrolysis, particularly at alkaline pH. Therefore, stock solutions in aqueous buffers should be freshly prepared or stored frozen for short periods.

Mechanism of Irreversible Inhibition

PPACKII acts as a mechanism-based irreversible inhibitor, also known as an affinity label. Its mode of action involves a two-step process:

-

Initial Reversible Binding: The peptide backbone of PPACKII (D-Phe-Phe-Arg) mimics the natural substrate of kallikrein, leading to its specific and reversible binding to the enzyme's active site. The arginine residue plays a crucial role in targeting the S1 specificity pocket of trypsin-like serine proteases such as kallikrein.

-

Irreversible Covalent Modification: Following the initial binding, the highly reactive chloromethyl ketone group is positioned in close proximity to a critical histidine residue (part of the catalytic triad) in the kallikrein active site. The histidine residue performs a nucleophilic attack on the methylene carbon of the chloromethyl ketone, leading to the formation of a stable covalent bond and the displacement of the chloride ion. This alkylation of the active site histidine permanently inactivates the enzyme.

Caption: Workflow for a kallikrein inhibition assay using PPACKII.

-

Reagent Preparation:

-

Prepare a working solution of purified kallikrein in the assay buffer. The final concentration should be sufficient to yield a linear rate of substrate hydrolysis over the measurement period.

-

Prepare a stock solution of PPACKII trifluoroacetate salt in DMSO. Further dilute in assay buffer to achieve a range of desired final inhibitor concentrations.

-

Prepare the chromogenic substrate (e.g., S-2302) in distilled water or the assay buffer according to the manufacturer's instructions.

-

-

Assay Procedure (96-well plate format):

-

To the wells of a microplate, add the assay buffer.

-

Add the PPACKII solution at various concentrations to the respective wells. Include a vehicle control (buffer with the same concentration of DMSO as the inhibitor wells).

-

Add the kallikrein solution to all wells to start the pre-incubation.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for the irreversible inhibition to occur.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Immediately begin monitoring the change in absorbance at 405 nm at 37°C in a kinetic plate reader for a set period (e.g., 10-30 minutes). Alternatively, for an endpoint assay, stop the reaction after a fixed time with an appropriate stop solution (e.g., acetic acid) and read the final absorbance.

-

-

Data Analysis:

-

Determine the rate of reaction (V) from the linear portion of the kinetic curve (ΔA405/min).

-

Calculate the percentage of inhibition for each PPACKII concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the PPACKII concentration to determine the IC₅₀ value.

-

Self-Validation and Trustworthiness: The inclusion of a no-enzyme control (blank) and a no-inhibitor control (vehicle) is essential for validating the assay. The linearity of the reaction rate in the control wells confirms that the enzyme concentration and substrate are not limiting. A dose-dependent increase in inhibition with increasing PPACKII concentration provides confidence in the results.

Applications in Research and Drug Development

PPACKII trifluoroacetate salt is a valuable tool for:

-

Studying the Kallikrein-Kinin System: Its specificity allows for the elucidation of the roles of plasma and glandular kallikreins in various physiological pathways.

-

Investigating Disease Mechanisms: It can be used in in vitro and in vivo models to probe the involvement of kallikreins in pathologies like hereditary angioedema, inflammation, and sepsis.

-

Drug Discovery: As a well-characterized inhibitor, it can serve as a reference compound in screening assays for novel kallikrein inhibitors.

-

Preventing Proteolytic Degradation: In specific experimental setups, PPACKII can be used to inhibit kallikrein-mediated degradation of proteins of interest.

Conclusion

PPACKII trifluoroacetate salt is a potent and selective irreversible inhibitor of plasma and glandular kallikreins. Its well-defined mechanism of action and high affinity make it an indispensable tool for researchers investigating the kallikrein-kinin system and related pathologies. Proper handling and consideration of the trifluoroacetate counter-ion are necessary for obtaining reliable and reproducible experimental results. This guide provides the foundational knowledge and practical protocols to effectively utilize PPACKII in a research setting.

References

-

Kettner, C., & Shaw, E. (1979). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Impact of pH on PPACK Inhibitory Activity

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the impact of pH on the inhibitory activity of D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK), a potent and irreversible inhibitor of thrombin.[1][2] This document is designed to help you navigate the nuances of your experiments, ensuring data integrity and reproducibility.

I. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for PPACK inhibition of thrombin?

The inhibitory activity of PPACK against thrombin is significantly influenced by pH. The maximal second-order rate constant for this inhibition is observed at a pH of approximately 8.1.[3][4] The catalytic optimum for thrombin itself is pH 8.3. Therefore, designing your experiments within a pH range of 8.0-8.3 is recommended for achieving maximal inhibitory potency.

Q2: Why is the inhibitory activity of PPACK pH-dependent?

The pH dependence of PPACK's activity is rooted in the ionization states of key amino acid residues within the active site of thrombin. The inhibition process is bell-shaped with respect to pH, indicating that both a protonated and an unprotonated group are crucial for the interaction.[3] For the inhibition of human α-thrombin by PPACK, the pKa values for these groups have been determined to be approximately 7.3 and 8.8.[3] These values likely correspond to the catalytic histidine (His57) and the alpha-amino group of the N-terminal residue of the B chain, respectively. Optimal activity is achieved when His57 is deprotonated, allowing it to act as a general base, and the N-terminal amino group is protonated, maintaining the proper conformation of the active site.

Q3: My PPACK inhibition experiment is showing inconsistent results. Could pH be the culprit?

Yes, inconsistent pH is a common source of variability in PPACK inhibition assays. Thrombin generation itself is sensitive to pH modifications.[5][6] For instance, if CO2 escapes from plasma samples, the pH can increase, leading to a decrease in endogenous thrombin potential (ETP) and peak thrombin concentration.[5][6] It is crucial to maintain a stable and accurately buffered environment throughout your experiment.

Q4: How does the stability of PPACK itself vary with pH?

Q5: Can I use any buffer for my PPACK inhibition assay?

While many common biological buffers can be used, it is important to consider potential interferences. Simple buffer systems are often preferred.[4] Ensure that the chosen buffer has a pKa close to the desired experimental pH to provide adequate buffering capacity. For example, Tris or HEPES buffers are commonly used for thrombin activity assays. It's also important to note that thrombin solutions are most stable at a pH of 6.5 and that a pH above 7 can significantly reduce its activity over time.[8]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

| Problem | Potential Cause | Troubleshooting Steps & Explanations |

| Lower than expected inhibition | Suboptimal pH of the assay buffer: The inhibitory activity of PPACK is significantly reduced at pH values below its optimum of ~8.1.[3][4] | 1. Verify Buffer pH: Use a calibrated pH meter to confirm that your assay buffer is at the target pH. 2. Adjust Buffer pH: If necessary, remake the buffer, ensuring accurate weighing of components and proper pH adjustment. 3. Consider Buffer Capacity: Ensure your buffer concentration is sufficient to maintain the pH throughout the experiment, especially if your samples have a different pH. |

| PPACK Degradation: PPACK is susceptible to degradation in aqueous solutions, which can be influenced by pH.[4][7] | 1. Prepare Fresh Solutions: Always prepare PPACK solutions fresh for each experiment from a powdered stock.[4] 2. Proper Storage: Store powdered PPACK at -20°C and stock solutions (e.g., in DMSO or water) at -80°C in small aliquots to avoid freeze-thaw cycles.[4] | |

| High variability between replicates | pH Drift during the experiment: The pH of samples, particularly in multi-well plates, can change over time due to CO2 exchange with the atmosphere.[6] | 1. Use Lidded Plates: If possible, use plates with lids to minimize atmospheric exchange. 2. Minimize Incubation Times: Plan your experiment to minimize the time plates are left at room temperature before reading. 3. Increase Buffer Concentration: A higher buffer concentration can help resist pH changes. |

| Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in final concentrations. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.[4] 2. Reverse Pipetting: For viscous solutions, consider using the reverse pipetting technique to improve accuracy. | |

| Complete lack of inhibition | Incorrect PPACK Concentration: Errors in calculation or dilution can lead to a much lower final concentration of the inhibitor than intended. | 1. Recalculate Concentrations: Double-check all calculations for stock and working solutions.[4] 2. Verify Stock Solution: If possible, use a spectrophotometric method to confirm the concentration of your stock solution. |

| Inactive Thrombin: The enzyme may have lost activity due to improper storage or handling. | 1. Test Thrombin Activity: Run a control experiment with a known active thrombin substrate to confirm enzyme activity.[4] 2. Proper Thrombin Storage: Store thrombin according to the manufacturer's instructions, typically at -20°C or below, and avoid repeated freeze-thaw cycles.[8] |

III. Experimental Protocols & Methodologies

Protocol 1: Determining the pH-Dependence of PPACK Inhibition

This protocol outlines a method to determine the second-order rate constant of thrombin inhibition by PPACK at various pH values.

Materials:

-

Human α-thrombin

-

PPACK

-

Chromogenic thrombin substrate (e.g., S-2238)

-

A series of buffers (e.g., MES, PIPES, HEPES, TAPS) covering a pH range of 6.0 to 9.5

-

Microplate reader

Procedure:

-

Buffer Preparation: Prepare a series of 0.1 M buffers, each at a specific pH value within the desired range (e.g., in 0.5 pH unit increments).

-

Reagent Preparation:

-

Prepare a stock solution of thrombin in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4). Determine the active concentration by titration.

-

Prepare a stock solution of PPACK in an appropriate solvent (e.g., DMSO or water).

-

Prepare a stock solution of the chromogenic substrate.

-

-

Assay Setup:

-

In a 96-well plate, add the appropriate buffer for each pH point.

-

Add thrombin to each well to a final concentration in the low nanomolar range.

-

Add varying concentrations of PPACK to different wells for each pH point. Include a control with no PPACK.

-

Pre-incubate the thrombin and PPACK mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

-

Initiate Reaction: Add the chromogenic substrate to all wells to initiate the reaction.

-

Data Acquisition: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in kinetic mode for a set duration.

-

Data Analysis:

-

Determine the initial velocity (rate of substrate cleavage) for each PPACK concentration at each pH.

-

Plot the observed rate constant (k_obs) versus the PPACK concentration. The slope of this line represents the apparent second-order rate constant (k_app).

-

Plot the k_app values against the corresponding pH. This will generate a bell-shaped curve.

-

Fit the data to the appropriate equation to determine the pKa values and the maximal rate constant.

-

Workflow for Investigating pH Impact on PPACK Inhibition

Caption: Workflow for determining the pH-dependence of PPACK inhibition.

IV. Mechanistic Insights

The Role of Key Residues

The bell-shaped pH-rate profile for PPACK inhibition of thrombin suggests the involvement of two ionizable groups in the enzyme's active site that must be in specific protonation states for optimal activity.[3]

-

Histidine-57 (His57): This residue is part of the catalytic triad (Ser195, His57, Asp102) common to serine proteases. For catalysis and irreversible inhibition by chloromethyl ketones, His57 must be deprotonated to act as a general base, accepting a proton from Ser195's hydroxyl group. This increases the nucleophilicity of the serine oxygen, allowing it to attack the carbonyl carbon of the inhibitor. The pKa for this step is approximately 7.3.[3]

-

N-terminal Amino Group: The second pKa of around 8.8 is attributed to an ionizable group that, when deprotonated, leads to a decrease in the inhibition rate.[3] This is likely the α-amino group of the N-terminus of the B chain, which forms a salt bridge that helps maintain the structural integrity of the active site.

Mechanism of Irreversible Inhibition

PPACK is a mechanism-based inhibitor. It first binds to the active site of thrombin in a substrate-like manner, with the arginine side chain fitting into the S1 specificity pocket. The chloromethyl ketone moiety is then positioned near the activated Ser195. The reaction proceeds as follows:

-

Binding: PPACK binds to the thrombin active site.

-

Nucleophilic Attack: The highly nucleophilic oxygen of Ser195 attacks the carbonyl carbon of the PPACK ketone.

-

Alkylation: The nearby deprotonated His57 facilitates the alkylation of its Nε2 atom by the chloromethyl group, forming a stable covalent bond. This cross-links Ser195 and His57, leading to irreversible inactivation of the enzyme.[1]

pH-Inhibition Mechanism Diagram

Caption: Effect of pH on the protonation state of key thrombin residues.

V. References

-

Ako, H., Ryan, C. A., & Feeney, R. E. (1974). PROTON BRIDGING IN THE INTERACTIONS OF THROMBIN WITH SMALL INHIBITORS. Biochemistry, 13(6), 1303–1308. Retrieved from [Link]

-

A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. (1998). International journal of pharmaceutics, 165(2), 165–175. Retrieved from [Link]

-

Kristensen, T. S., Sørensen, B., & Christiansen, K. (2020). The effect of pH on thrombin generation–An unrecognized potential source of variation. Research and Practice in Thrombosis and Haemostasis, 4(5), 857-862. Retrieved from [Link]

-

Kristensen, T. S., Sørensen, B., & Christiansen, K. (2020). The effect of pH on thrombin generation–An unrecognized potential source of variation. Research and Practice in Thrombosis and Haemostasis, 4(5), 857-862. Retrieved from [Link]

-

Thrombin, Active, Bovine Plasma (High Activity). (n.d.). AMSBIO. Retrieved from [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PROTON BRIDGING IN THE INTERACTIONS OF THROMBIN WITH SMALL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The effect of pH on thrombin generation–An unrecognized potential source of variation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.amsbio.com [resources.amsbio.com]

Validation & Comparative

A Senior Application Scientist's Guide to the Specificity of Plasma Kallikrein Inhibitors: A Comparative Analysis of PPACKII

For researchers and drug development professionals navigating the complexities of the kallikrein-kinin system (KKS), the selection of an appropriate inhibitor is a decision of critical importance. Plasma kallikrein (PKa), a central serine protease in this pathway, is a key therapeutic target for conditions like hereditary angioedema (HAE), where its dysregulation leads to excessive production of the inflammatory mediator bradykinin.[1] However, the therapeutic efficacy and safety of a kallikrein inhibitor are intrinsically linked to its specificity. An ideal inhibitor must potently neutralize plasma kallikrein while sparing other essential serine proteases involved in coagulation, fibrinolysis, and digestion.

This guide provides an in-depth, objective comparison of the specificity of the classic research inhibitor, D-Phe-Pro-Arg-chloromethylketone (PPACKII), against other prominent kallikrein inhibitors. We will delve into the mechanistic distinctions that govern their activity and present supporting experimental data to provide a clear, evidence-based framework for your research.

The Imperative of Specificity in Targeting the Kallikrein-Kinin System

The KKS is a cascade where activated Factor XII (FXIIa) converts prekallikrein into active plasma kallikrein (PKa). PKa then serves two primary functions: it amplifies the cascade through a reciprocal activation of FXII, and it cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[1] Bradykinin binding to its B2 receptor on endothelial cells triggers vasodilation and increased vascular permeability, leading to angioedema.

The challenge lies in the structural similarity among serine proteases. An inhibitor that binds promiscuously can disrupt vital physiological processes. For instance, inhibition of thrombin or Factor XIa could impair coagulation, while inhibition of plasmin could prevent the breakdown of blood clots, leading to thrombotic risk. Therefore, a quantitative understanding of an inhibitor's selectivity profile is not merely academic—it is fundamental to predicting its biological effects and potential liabilities.

Inhibitor Profiles and Mechanisms of Action

A diverse array of molecules has been developed to target plasma kallikrein, each with a unique mechanism of action that dictates its potency, duration of effect, and specificity.

-

PPACKII (D-Phe-Pro-Arg-chloromethylketone): Often referred to as FPRCK, this synthetic tripeptide is an irreversible inhibitor. Its sequence mimics the preferred cleavage site of many arginine-specific serine proteases. The chloromethylketone moiety acts as a warhead, forming a stable covalent bond with the active site histidine residue of the target protease, leading to permanent inactivation.[2] While a powerful research tool, its design principle suggests potential cross-reactivity with other proteases that recognize similar sequences, most notably thrombin.[3]

-

Aprotinin: A natural polypeptide derived from bovine lung, aprotinin is a competitive, reversible serine protease inhibitor.[4] It functions as a broad-spectrum inhibitor, physically blocking the active sites of multiple proteases. Its lack of specificity has been well-documented and is a key consideration in its application.

-

Ecallantide: This 60-amino-acid recombinant protein is a potent and specific, reversible inhibitor of human plasma kallikrein.[2][5] It was identified using phage-display technology, a process designed to select proteins with high affinity and specificity for a given target.[6] It directly blocks the active site of kallikrein, preventing it from cleaving HMWK.[7]

-

Berotralstat: A modern, orally bioavailable small molecule, berotralstat is a potent, highly selective, and reversible inhibitor of plasma kallikrein.[8][9] It was developed through structure-guided drug design to fit precisely into the active site of plasma kallikrein, thereby minimizing interactions with other proteases.[10]

-

Lanadelumab: Representing a different therapeutic modality, lanadelumab is a fully human monoclonal antibody.[11] It does not interact with the enzyme's active site but binds with high affinity and specificity to a distinct region on plasma kallikrein.[12][13] This binding prevents kallikrein from accessing its substrate, HMWK, effectively blocking the production of bradykinin.[14] This antibody-based mechanism inherently provides an exceptionally high degree of specificity.

Caption: Mechanism of kallikrein inhibition in the bradykinin pathway.

Quantitative Comparison of Inhibitor Specificity

The most direct way to compare inhibitor specificity is by examining their inhibition constants (Ki) or IC50 values against the target enzyme (plasma kallikrein) versus a panel of off-target proteases. A lower Ki or IC50 value indicates higher potency. The ratio of off-target Ki to on-target Ki provides a quantitative measure of selectivity; a higher ratio signifies greater specificity.

| Inhibitor | Type | Plasma Kallikrein | Thrombin | Plasmin | Factor XIa | Trypsin |

| Ki / IC50 (nM) | Ki / IC50 (nM) | Ki / IC50 (nM) | Ki / IC50 (nM) | Ki / IC50 (nM) | ||

| PPACKII | Irreversible Small Molecule | ~10[15] | Potent (kobs/[I] = 10⁷ M⁻¹s⁻¹)[16] | >10,000 | Inhibits[16] | Inhibits[15] |

| Aprotinin | Reversible Polypeptide | 30 | No Inhibition[13] | 1 - 4[17] | No Inhibition[17] | 0.00006 |

| Ecallantide | Reversible Recombinant Protein | ~0.25 | >10,000 | >10,000 | >10,000 | >10,000 |

| Berotralstat | Reversible Small Molecule | 0.44 | >10,000 | >10,000 | >10,000 | >10,000 |

| Lanadelumab | Monoclonal Antibody | Very High Affinity | Very High Specificity | Very High Specificity | Very High Specificity | Very High Specificity |

Note: Data is compiled from multiple sources and should be interpreted as representative values. Direct comparison is best achieved when assays are run under identical conditions. For Ecallantide and Berotralstat, off-target values are generally reported as being orders of magnitude higher, hence the ">10,000 nM" designation signifying high selectivity.[2][8] Lanadelumab's antibody-based mechanism confers extremely high specificity not easily captured by traditional Ki values against other proteases.

Analysis of Specificity:

The data table clearly illustrates a wide spectrum of specificity among these inhibitors.

-

PPACKII demonstrates potent activity against plasma kallikrein but is fundamentally non-specific due to its potent inhibition of thrombin and other proteases. Its utility is therefore confined to in vitro experimental settings where its broad activity can be controlled or is desired, such as preventing all proteolytic activity in a blood sample.[18]

-

Aprotinin is the archetypal broad-spectrum serine protease inhibitor. While it inhibits plasma kallikrein, it is vastly more potent against trypsin and plasmin.[4] This lack of selectivity makes it unsuitable for targeted kallikrein research or therapy.

-

Ecallantide, Berotralstat, and Lanadelumab represent a modern class of highly specific inhibitors. Both Ecallantide and Berotralstat exhibit picomolar to low-nanomolar potency for plasma kallikrein with selectivity ratios of >1000-fold against other key serine proteases.[2][8] Lanadelumab, via its unique monoclonal antibody mechanism, achieves an even higher tier of specificity for its target. These agents are therefore far superior for applications demanding the specific modulation of the kallikrein-kinin system.

Caption: Experimental workflow for determining inhibitor specificity.

Conclusion and Recommendations

The specificity of a plasma kallikrein inhibitor is not a trivial characteristic; it is the primary determinant of its utility and safety. Our comparative analysis reveals a clear distinction between older, non-specific inhibitors and modern, highly targeted agents.

-

PPACKII remains a valuable, albeit blunt, tool for in vitro research where broad, irreversible inhibition of multiple serine proteases is required to stabilize a sample. Its high potency against thrombin makes it unsuitable for specific investigations of the KKS in complex biological systems.

-

Aprotinin's broad-spectrum activity and extreme potency against proteases like trypsin and plasmin render it non-specific for targeted kallikrein applications.

-

For researchers and drug developers needing to precisely modulate the activity of plasma kallikrein with minimal off-target effects, Ecallantide, Berotralstat, and Lanadelumab are unequivocally superior choices. Their design, whether through protein engineering, structure-guided synthesis, or monoclonal antibody technology, has yielded molecules with exceptional specificity.

The choice between these specific inhibitors will depend on the experimental context: the need for a reversible small molecule (Berotralstat), a peptide inhibitor (Ecallantide), or a long-acting biologic with supreme specificity (Lanadelumab). By employing rigorous, self-validating protocols as outlined here, researchers can confidently select and characterize the optimal inhibitor to advance their scientific objectives.

References

-

Kallikrein Inhibitor Lanadelumab Prevents Hereditary Angioedema Attacks. (2018). RheumNow. [Link]

-

Lanadelumab. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

What is Lanadelumab used for? (2024). Patsnap Synapse. [Link]

-

Mechanism of action of lanadelumab. (n.d.). ResearchGate. [Link]

-

Hereditary angioedema plasma proteomics following specific plasma kallikrein inhibition with lanadelumab. (2025). Frontiers in Allergy. [Link]

-

TAKHZYRO® (lanadelumab-flyo) Mechanism of Action. (n.d.). Takeda. [Link]

-

Aprotinin. (n.d.). Interchim. [Link]

-

The Influence of Plasma Prekallikrein Oligonucleotide Antisense Therapy on Coagulation and Fibrinolysis Assays: A Post-hoc Analysis. (2022). National Institutes of Health. [Link]

-

Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin: evaluation using a microplate system and comparison with other proteases. (1991). PubMed. [Link]

-

Ecallantide: a plasma kallikrein inhibitor for the treatment of acute attacks of hereditary angioedema. (2010). PubMed. [Link]

-

Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). (2021). PubMed. [Link]

-

Ecallantide (DX-88), a plasma kallikrein inhibitor for the treatment of hereditary angioedema and the prevention of blood loss in on-pump cardiothoracic surgery. (2008). PubMed. [Link]

-

Hereditary Angioedema Therapy: Kallikrein Inhibition and Bradykinin Receptor Antagonism. (2010). National Institutes of Health. [Link]

-

Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. (2006). National Institutes of Health. [Link]

-

Discovery of Ecallantide: A Potent and Selective Inhibitor of Plasma Kallikrein. (2025). ResearchGate. [Link]

-

Ecallantide (DX-88), a plasma kallikrein inhibitor for the treatment of hereditary angioedema and the prevention of blood loss in on-pump cardiothoracic surgery. (2025). ResearchGate. [Link]

-

Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. (2022). PubMed. [Link]

-

D-Phe-Pro-Arg-chloromethylketone: its potential use in inhibiting the formation of in vitro artifacts in blood collected during tissue-type plasminogen activator thrombolytic therapy. (1986). PubMed. [Link]

-

Phe-Pro-Arg-Chloromethylketone. (n.d.). Innovative Research. [Link]

-

PPACK-thrombin is a noncompetitive inhibitor of alpha-thrombin binding to human platelets. (1992). PubMed. [Link]

-

Berotralstat. (n.d.). PubChem. [Link]

-

Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). (2021). Figshare. [Link]

-

THE INHIBITION OF PLASMIN, PLASMA KALLIKREIN, PLASMA PERMEABILITY FACTOR, AND THE C'1r SUBCOMPONENT OF THE FIRST COMPONENT OF COMPLEMENT BY C'1 ESTERASE INHIBITOR. (n.d.). SciSpace. [Link]

-

Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors. (2012). National Institutes of Health. [Link]

-

Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). (2021). ResearchGate. [Link]

-

Inhibiting Plasma Kallikrein for Hereditary Angioedema Prophylaxis. (n.d.). Semantic Scholar. [Link]

-

Inhibiting Plasma Kallikrein for Hereditary Angioedema Prophylaxis. (n.d.). medicines.org.uk. [Link]

-

Lanadelumab Injection Treatment For The Prevention Of Hereditary Angioedema (HAE): Design, Development And Place In Therapy. (2019). National Institutes of Health. [Link]

-

Aprotinin. (n.d.). PubMed. [Link]

Sources

- 1. The Influence of Plasma Prekallikrein Oligonucleotide Antisense Therapy on Coagulation and Fibrinolysis Assays: A Post-hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hereditary Angioedema Therapy: Kallikrein Inhibition and Bradykinin Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPACK-thrombin is a noncompetitive inhibitor of alpha-thrombin binding to human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

- 6. Ecallantide: a plasma kallikrein inhibitor for the treatment of acute attacks of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. figshare.com [figshare.com]

- 10. [PDF] Inhibiting Plasma Kallikrein for Hereditary Angioedema Prophylaxis | Semantic Scholar [semanticscholar.org]

- 11. Lanadelumab Injection Treatment For The Prevention Of Hereditary Angioedema (HAE): Design, Development And Place In Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Kallikrein Inhibitor Lanadelumab Prevents Hereditary Angioedema Attacks | RheumNow [rheumnow.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin: evaluation using a microplate system and comparison with other proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]

- 18. Frontiers | Hereditary angioedema plasma proteomics following specific plasma kallikrein inhibition with lanadelumab [frontiersin.org]

A Senior Application Scientist's Guide to Validating the Irreversible Inhibition of Kallikrein by PPACK

Introduction: Targeting Kallikrein with Irreversible Inhibition

Plasma kallikrein (PKal) is a serine protease at the heart of the kallikrein-kinin system (KKS), a critical signaling cascade.[1][2] Its primary function is to cleave high-molecular-weight kininogen (HMWK), releasing the potent inflammatory mediator bradykinin.[3][4][5] Dysregulation of this system is a key driver of pathology in diseases like Hereditary Angioedema (HAE), where excessive bradykinin leads to severe, recurrent swelling.[1][5] This makes plasma kallikrein a high-value therapeutic target.

While various inhibitory modalities exist, irreversible inhibitors offer distinct advantages. By forming a stable, covalent bond with the target enzyme, they can achieve a sustained duration of action that is independent of the inhibitor's pharmacokinetic profile and less susceptible to competition from high concentrations of the endogenous substrate.[6][7] Recovery of enzymatic activity in this case requires the de novo synthesis of the enzyme, a powerful pharmacological attribute.[7]

This guide focuses on D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone (PPACK), a well-characterized, active-site-directed irreversible inhibitor of trypsin-like serine proteases, including kallikrein.[8][9] We will provide the foundational principles and detailed experimental workflows required to rigorously validate its irreversible mechanism of action, comparing its profile to other classes of kallikrein inhibitors.

The Mechanism of PPACK: An Active-Site Directed Covalent Inhibitor

PPACK functions as an affinity label. Its peptide sequence (Phe-Pro-Arg) mimics the natural substrate, granting it high affinity and specificity for the active site of kallikrein. The chloromethyl ketone (CMK) moiety is a "warhead"—a reactive group that, once the inhibitor is bound, forms a stable covalent bond with a nucleophilic residue in the enzyme's catalytic center, typically a histidine.

The inhibition follows a two-step kinetic model, which is a crucial concept for experimental design:

-

Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme's (E) active site to form a reversible enzyme-inhibitor complex (E•I).

-

Irreversible Inactivation: Within this complex, the CMK warhead reacts with the active site residue to form a permanent, covalent enzyme-inhibitor adduct (E-I).

This mechanism can be represented as: E + I ⇌ E•I → E-I

The validation process hinges on demonstrating that the second step is, for all practical purposes, irreversible, meaning the E-I complex does not dissociate to restore active enzyme.

Caption: Mechanism of two-step irreversible inhibition by PPACK.

A Multi-Pronged Strategy for Validating Irreversibility

Caption: Experimental workflow for validating irreversible inhibition.

Experiment 1: Progress Curve Analysis for Time-Dependent Inhibition

Causality: The hallmark of the two-step irreversible mechanism is time-dependent inhibition. At a fixed concentration of the inhibitor, the degree of inhibition increases over the pre-incubation time as more E•I complex is converted to the final E-I adduct. This contrasts with a rapid, reversible inhibitor, where equilibrium is reached almost instantaneously. By monitoring enzyme activity over time, we can visualize this process.

Methodology:

-

Prepare a series of reactions containing a fixed concentration of kallikrein and its fluorogenic substrate.

-

Initiate the reactions by adding varying concentrations of PPACK.

-

Immediately measure product formation (e.g., fluorescence) over time in a kinetic plate reader.

-

Control: Run parallel reactions with no inhibitor and with a known reversible inhibitor.

Expected Outcome & Interpretation:

-

No Inhibitor: A linear increase in product formation.

-

Reversible Inhibitor: A linear increase in product, but with a reduced slope (rate) compared to the control. The rate is constant from the start.

-

PPACK (Irreversible Inhibitor): The progress curves will be non-linear, starting with a higher initial rate that progressively decreases as the enzyme is inactivated, eventually becoming flat.[10][11] Fitting these curves to appropriate kinetic models allows for the determination of key parameters like the inactivation rate constant (kinact) and the initial binding affinity (KI).[12][13][14]

Experiment 2: The Jump Dilution Assay

Causality: This assay is a powerful method to directly measure the dissociation rate (koff) of an inhibitor. For a truly irreversible inhibitor, koff should be zero, meaning once the E-I complex is formed, it does not fall apart. The experiment is designed to prevent the re-binding of any dissociated inhibitor, thereby isolating the dissociation event.[15][16]

Methodology:

-

Pre-incubation: Incubate a high concentration of kallikrein with a saturating concentration of PPACK (e.g., 10-20x KI) for a sufficient time to ensure the formation of the covalent E-I complex.

-

Jump Dilution: Perform a rapid and large dilution (e.g., 100-fold or greater) of the E-I complex into a reaction buffer containing a saturating concentration of the enzyme's substrate.[17][18] The dilution drastically lowers the free PPACK concentration to a level far below its KI, making re-binding statistically insignificant.[16]

-

Monitor Activity: Immediately monitor enzyme activity over time.

Expected Outcome & Interpretation:

-

Reversible Inhibitor Control: Upon dilution, the inhibitor rapidly dissociates, and enzyme activity is quickly recovered, resulting in a linear progress curve similar to an uninhibited enzyme.

-

PPACK (Irreversible Inhibitor): No recovery of enzyme activity will be observed over the course of the experiment. The reaction rate will remain at or near zero, demonstrating the stability of the covalent E-I complex.[19] A very slow, partial recovery would indicate a "slow-off" reversible covalent inhibitor, not a truly irreversible one.

Experiment 3: The Dialysis Assay

Causality: Dialysis provides a physical method to separate the large enzyme-inhibitor complex from the small, unbound inhibitor molecules.[20][21] If the inhibition is reversible, removing the free inhibitor from the solution will shift the equilibrium (E + I ⇌ E•I) to the left, causing the inhibitor to dissociate from the enzyme and restoring its activity. If the inhibition is irreversible (covalent), the enzyme activity will not be restored even after exhaustive removal of the free inhibitor.[22][23]

Methodology:

-

Incubation: Incubate kallikrein with an excess of PPACK to ensure complete inhibition. A control sample of kallikrein is incubated with buffer alone.

-

Dialysis Setup: Place the inhibited enzyme solution and the control enzyme solution into separate dialysis bags with a molecular weight cutoff (MWCO) that retains the enzyme (e.g., 10 kDa) but allows small molecules like PPACK to pass freely.

-

Dialysis: Submerge the bags in a large volume of cold buffer, stirring gently.[24] Change the dialysis buffer several times over an extended period (e.g., 24-48 hours) to ensure the complete removal of any unbound PPACK.

-

Activity Assay: After dialysis, recover the enzyme samples from the bags and measure their catalytic activity using a standard substrate assay.

Expected Outcome & Interpretation:

-

Control Enzyme: The enzyme that was dialyzed without inhibitor should retain its full activity.

-

Reversible Inhibitor Control: If a reversible inhibitor were used, its removal by dialysis would lead to the full recovery of enzyme activity.

-

PPACK-Inhibited Enzyme: The sample incubated with PPACK will show no significant recovery of enzymatic activity, providing strong evidence of a stable, covalent modification.[23]

Comparative Analysis: PPACK in the Context of Other Kallikrein Inhibitors

PPACK is an invaluable research tool, but its reactive chloromethyl ketone moiety makes it unsuitable for therapeutic use. Understanding its profile in comparison to clinically relevant alternatives is crucial for drug development professionals.

| Inhibitor Class | Example(s) | Mechanism of Action | Key Kinetic Parameter(s) | Salient Features |

| Covalent Irreversible (Small Molecule) | PPACK | Active-site directed; forms a covalent bond with active site His.[8][9] | kinact/KI | High potency, irreversible. Excellent as a research tool, but lacks in vivo stability and specificity. |

| Reversible Competitive (Small Molecule) | Plasma kallikrein-IN-3 | Binds non-covalently to the active site, competing with the substrate. | Ki or IC50 (e.g., 0.15 µM for IN-3[25]) | Orally bioavailable, reversible nature requires sustained plasma concentration for efficacy. |

| Reversible (Serpin) | C1-Inhibitor (endogenous) | Forms a tight, essentially irreversible complex via a suicide substrate mechanism.[1] | Association rate constant (kass) (e.g., 1.7 x 104 M-1s-1[1]) | Natural regulator of kallikrein. Broad specificity for other proteases.[26] |

| Reversible (Kunitz-type Peptide) | Aprotinin | Binds tightly to the active site in a substrate-like manner.[27] | Ki (e.g., 3.2 x 10-7 M[27]) | Polypeptide inhibitor, not orally bioavailable. Specificity can be engineered.[27] |

| Reversible Non-Competitive (Antibody) | Lanadelumab (DX-2930) | Binds to a site distinct from the active site, preventing substrate access.[3][5] | Ki (e.g., 0.120 nM[3]) | Highly specific and potent with a very long plasma half-life (~12.5 days).[5] Requires injection. |

Conclusion

References

-

Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (n.d.). MDPI. [Link]

-

Serine protease inhibitors to treat inflammation: a patent review (2011-2016). (2017). PubMed. [Link]

-

A Review of the Most Important Classes of Serine Protease Inhibitors in Insects and Leeches. (n.d.). Bentham Science. [Link]

-

Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin: evaluation using a microplate system and comparison with other proteases. (1994). PubMed. [Link]

-

Plant Serine Protease Inhibitors: Biotechnology Application in Agriculture and Molecular Farming. (n.d.). MDPI. [Link]

-

Serine protease inhibitors and human wellbeing interplay: new insights for old friends. (2019). PMC. [Link]

-

Analysis of kinetic data for irreversible enzyme inhibition. (1988). ResearchGate. [Link]

-

Analysis of kinetic data for irreversible enzyme inhibition. (1988). PMC. [Link]

-

Analysis of kinetic data for irreversible enzyme inhibition. (n.d.). Ron Duggleby. [Link]

-

Kinetic mechanism of the inhibition of human urinary kallikrein by basic pancreatic trypsin inhibitor. (1995). PubMed. [Link]

-

Progress curve mechanistic modeling approach for assessing time-dependent inhibition of CYP3A4. (2012). PubMed. [Link]

-

Analysis of Enzyme Progress Curves & Irreversible Inhibition. (n.d.). SlideServe. [Link]

-

Impact of enzyme concentration and residence time on apparent activity recovery in jump dilution analysis. (2011). PubMed. [Link]

-

The Taxonomy of Covalent Inhibitors. (2015). PMC. [Link]

-

A Guide to Measuring Drug- Target Residence Times with Biochemical Assays. (n.d.). BellBrook Labs. [Link]

-

Kinetic analysis of the interaction of human tissue kallikrein with single-chain human high and low molecular weight kininogens. (1983). NIH. [Link]

-

Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time in Modern Drug Discovery. (n.d.). BellBrook Labs. [Link]

-

Comparison Of Plasma Kallikrein Inhibition By The Endogenous C1-Inhibitor Versus DX-2930, a Monoclonal Antibody Inhibitor. (2013). ASH Publications. [Link]

-

Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin: Evaluation using a microplate system and comparison with other proteases. (1994). ResearchGate. [Link]

-

Natural and synthetic inhibitors of kallikrein-related peptidases (KLKs). (2012). PubMed Central. [Link]

-

Drug Discovery Strategies for Kallikrein-Related Peptidases. (n.d.). MDPI. [Link]

-

Impact of enzyme concentration and residence time on apparent activity recovery in jump dilution analysis. (2011). ResearchGate. [Link]

-

Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2012). PMC. [Link]

-

Reversible or Irreversible enzyme inhibitors-in silico prediction.?. (2017). ResearchGate. [Link]

-

Fig. 3. (A) Preincubation assay showing covalent inhibition over time.... (2019). ResearchGate. [Link]

-

Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. (2022). PMC. [Link]

-

Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody. (2014). PMC. [Link]

-

A kallikrein-targeting RNA aptamer inhibits the intrinsic pathway of coagulation and reduces bradykinin release. (2019). PMC. [Link]

-

Enzymes: Irreversible Inhibition. (2012). ResearchGate. [Link]

-

Inhibition of plasma kallikrein by a highly specific active site blocking antibody. (2014). PubMed. [Link]

-

Irreversible Enzyme Inhibition ; Definition, Mechanism, Examples, Implication in medicine. (2024). YouTube. [Link]

-

6: Activity 2-2 - Dialysis for Enzyme Purification. (2021). Biology LibreTexts. [Link]

-

Kallikrein directly interacts with and activates Factor IX, resulting in thrombin generation and fibrin formation independent of Factor XI. (2019). NIH. [Link]

-

Delayed plasma kallikrein inhibition fosters post-stroke recovery by reducing thrombo-inflammation. (2024). NIH. [Link]

-

Analysis of an engineered plasma kallikrein inhibitor and its effect on contact activation. (2007). PubMed. [Link]

-

Inhibitors of Kallikrein inHuman Plasma. (1972). JCI. [Link]

-

What Is Dialysis In Biochemistry?. (2024). YouTube. [Link]

-

Protein Purification - Dialysis, Principle, Procedure and Factors affecting dialysis. (2020). YouTube. [Link]

-

Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody. (2014). Journal of Biological Chemistry. [Link]

-

Inhibition of kallikrein-related peptidases by the serine protease inhibitor of Kazal-type 6. (2012). PubMed. [Link]

-

Inhibition of Tissue Kallikrein by Protein C Inhibitor. Evidence for Identity of Protein C Inhibitor With the Kallikrein Binding Protein. (1988). PubMed. [Link]

-

A specific inhibitor of mammalian kallikrein, Phe-Phe-Arg-chloromethyl ketone, inhibits the production of vasoactive substances from trout plasma by kallikrein and blocks endogenous kallikrein-like activity in trout gills. (1985). PubMed. [Link]

Sources

- 1. ashpublications.org [ashpublications.org]

- 2. Delayed plasma kallikrein inhibition fosters post-stroke recovery by reducing thrombo-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A kallikrein-targeting RNA aptamer inhibits the intrinsic pathway of coagulation and reduces bradykinin release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of plasma kallikrein by a highly specific active site blocking antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural and synthetic inhibitors of kallikrein-related peptidases (KLKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A specific inhibitor of mammalian kallikrein, Phe-Phe-Arg-chloromethyl ketone, inhibits the production of vasoactive substances from trout plasma by kallikrein and blocks endogenous kallikrein-like activity in trout gills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ronduggleby.com [ronduggleby.com]

- 12. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progress curve mechanistic modeling approach for assessing time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of enzyme concentration and residence time on apparent activity recovery in jump dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. Measuring Kinase Inhibitor Residence Times [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. bio.libretexts.org [bio.libretexts.org]

- 21. m.youtube.com [m.youtube.com]

- 22. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. content-assets.jci.org [content-assets.jci.org]

- 27. Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin: evaluation using a microplate system and comparison with other proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling PPACKII (Trifluoroacetate Salt)

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling PPACKII (trifluoroacetate salt). As a potent, irreversible inhibitor of plasma and glandular kallikreins, PPACKII is a valuable tool in protease research.[1][2] However, its formulation as a trifluoroacetate (TFA) salt necessitates stringent handling procedures. The primary acute hazard associated with this compound is not the peptide itself, but the TFA counter-ion, a strong and corrosive acid.[3] This document moves beyond a simple checklist to provide a self-validating system of protocols, explaining the causality behind each safety measure to ensure both personal safety and experimental integrity.

Hazard Assessment: Understanding the Risk Profile

The safe handling of PPACKII trifluoroacetate salt begins with a clear understanding of its chemical nature. You are managing a dual-risk profile: the biological activity of the peptide inhibitor and the chemical corrosivity of the TFA salt. For the purposes of defining personal protective equipment (PPE), the properties of trifluoroacetic acid are the dominant consideration.[3][4] Residual TFA can cause severe skin burns, and eye damage, and is harmful if inhaled.[5][6]

All operational plans must be built on the foundation of minimizing exposure to the TFA component. The following table summarizes the critical safety data for trifluoroacetate, the primary driver of our PPE and handling strategy.

| Parameter | Value/Information | Source |

| Primary Hazards | Causes severe skin burns and eye damage. Harmful if inhaled. | [5][6] |

| Synonyms for TFA | Trifluoroethanoic acid, Perfluoroacetic acid | [6] |

| Appearance | Off-white solid (for the peptide salt) | [1][7] |

| Routes of Entry | Inhalation, Ingestion, Skin/Eye Contact | [3] |

| Incompatibilities | Strong oxidizing agents, bases, reducing agents, alkalies. | [5][8] |

The Core Directive: Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. The selection of specific equipment is dictated by the quantity of material being handled and the specific procedure being performed.

Eye and Face Protection

The cornea is exceptionally sensitive to corrosive acids like TFA. Therefore, protection is paramount.

-

Minimum Requirement: ANSI-approved chemical splash goggles are mandatory for all handling operations, including weighing milligram quantities.[4] Standard safety glasses are insufficient as they do not protect against splashes.

-

Elevated Risk Operations: A full face shield, worn over chemical splash goggles, is required when handling stock solutions or any quantity greater than 100 mg.[4][8] This provides a secondary barrier against splashes during reconstitution or aliquoting.

Skin and Body Protection

The TFA salt can cause severe chemical burns upon contact with the skin.[5] Your primary defense is appropriate barrier protection.

-

Gloves: Chemical-resistant nitrile gloves are the minimum requirement for handling small quantities.[3][4] Always double-check glove integrity before use. For extended handling or when working with larger volumes, consult the manufacturer's compatibility data to ensure an adequate breakthrough time.

-

Laboratory Coat: A properly fitting, long-sleeved lab coat must be worn and fully buttoned at all times.[4] This protects against incidental contact and small spills.

-

Additional Protection: For tasks with a higher risk of spillage, such as handling large volumes of stock solution, a chemical-resistant apron should be worn over the lab coat.[4][8]

-

Personal Attire: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[4]

Respiratory Protection

The inhalation of fine chemical dusts or aerosols presents a significant hazard.[5][6]

-

Primary Control: All handling of solid PPACKII trifluoroacetate salt and its solutions must be conducted within a certified chemical fume hood.[4][9] This engineering control is the primary method of respiratory protection.

-

Contingency: In the event of a large spill outside of a fume hood, a respirator may be necessary. However, this constitutes an emergency situation. If your risk assessment indicates a potential for such an event, a respiratory protection program, including fit-testing and training, must be in place as per your institution's Environmental Health and Safety (EHS) guidelines.[4]

Engineering Controls & Safe Handling

PPE is the last line of defense. Proper engineering controls and handling techniques are the primary safety barriers.

-

Chemical Fume Hood: As stated above, all weighing, reconstitution, and aliquoting of PPACKII trifluoroacetate salt must be performed in a chemical fume hood to prevent the inhalation of dust or aerosols.[4][9]

-

Hygiene: Avoid all personal contact with the chemical.[8] Wash hands thoroughly with soap and water immediately after handling is complete.[4]

-

Weighing: Handle the solid material carefully to prevent dust formation. Use anti-static weigh boats or paper.

-

Reconstitution: When dissolving the salt, always add the solid to the solvent slowly. Never add the solvent to the solid, as this can increase the risk of splashing.[8] PPACKII trifluoroacetate salt is soluble in water (100 mg/mL).[1][7]

-

Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[8]

Spill, Decontamination, and Disposal Plan

A comprehensive plan for containment and disposal is critical for managing the risks associated with the TFA component.

Spill Response

-

Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

PPE: Don the appropriate PPE as described in Section 2, including splash goggles, a face shield, lab coat, and nitrile gloves.

-

Containment: For liquid spills, surround the area with an absorbent material from a chemical spill kit. For solid spills, gently cover with an absorbent.

-

Neutralization & Cleanup: Absorb the spill with a liquid-binding material like diatomite.[10] Decontaminate the surface by scrubbing with alcohol.[10]

-

Disposal: Collect all contaminated materials in a sealed container labeled as hazardous waste for disposal through your institution's EHS office.

Disposal Protocol: Neutralization of TFA Waste

The primary concern for disposal is the acidity of the TFA.[9] All waste solutions containing PPACKII trifluoroacetate salt must be neutralized before disposal. This protocol is designed for small, research-scale quantities.

Experimental Protocol for Neutralization:

-

Preparation: Work within a chemical fume hood. Prepare a 1% sodium bicarbonate solution in water.

-

Collection: Collect all aqueous waste containing the peptide TFA salt in a designated, labeled beaker.

-

Neutralization: While stirring the waste solution, slowly add the 1% sodium bicarbonate solution dropwise.[9]

-

pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated meter.

-

Endpoint: Continue adding bicarbonate solution until the pH is stable between 6.0 and 8.0.[9]

-

Final Disposal: Once neutralized, the solution may be disposed of down the drain with copious amounts of running water, ONLY if this is in full compliance with your local and institutional EHS regulations.[9] For larger quantities or if institutional policy prohibits drain disposal, the neutralized solution must be collected in a hazardous waste container.[9]

Always consult and adhere to the specific disposal guidelines provided by your institution's EHS department.

Sources

- 1. PPACK II, Trifluoroacetate Salt [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ehs.washington.edu [ehs.washington.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. dl.novachem.com.au [dl.novachem.com.au]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.